molecular formula C9H19NO3 B13519762 Ethyl 2-((2-methoxyethyl)amino)-2-methylpropanoate

Ethyl 2-((2-methoxyethyl)amino)-2-methylpropanoate

Cat. No.: B13519762
M. Wt: 189.25 g/mol
InChI Key: OZISBTHBRFROLG-UHFFFAOYSA-N
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Description

Ethyl 2-((2-methoxyethyl)amino)-2-methylpropanoate is an organic compound with the molecular formula C8H17NO3. It is a derivative of propanoic acid and contains an ethyl ester group, a methoxyethyl group, and an amino group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((2-methoxyethyl)amino)-2-methylpropanoate typically involves the reaction of 2-methoxyethylamine with ethyl 2-bromo-2-methylpropanoate. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher production rates and consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((2-methoxyethyl)amino)-2-methylpropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: Nucleophilic substitution reactions can replace the methoxyethyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Ethyl 2-((2-methoxyethyl)amino)-2-methylpropanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-((2-methoxyethyl)amino)-2-methylpropanoate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the methoxyethyl and amino groups allows for hydrogen bonding and electrostatic interactions with target molecules, influencing their function and behavior.

Comparison with Similar Compounds

Ethyl 2-((2-methoxyethyl)amino)-2-methylpropanoate can be compared with other similar compounds such as:

  • Ethyl 2-((2-hydroxyethyl)amino)-2-methylpropanoate
  • Ethyl 2-((2-ethoxyethyl)amino)-2-methylpropanoate
  • Ethyl 2-((2-methylamino)ethyl)amino)-2-methylpropanoate

These compounds share similar structural features but differ in the nature of the substituents attached to the amino group. The unique combination of functional groups in this compound imparts distinct chemical and physical properties, making it valuable for specific applications.

Properties

Molecular Formula

C9H19NO3

Molecular Weight

189.25 g/mol

IUPAC Name

ethyl 2-(2-methoxyethylamino)-2-methylpropanoate

InChI

InChI=1S/C9H19NO3/c1-5-13-8(11)9(2,3)10-6-7-12-4/h10H,5-7H2,1-4H3

InChI Key

OZISBTHBRFROLG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C)NCCOC

Origin of Product

United States

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